1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol is a natural product found in Boswellia serrata with data available.
1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
CAS No.:
Cat. No.: VC14510783
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol
* For research use only. Not for human or veterinary use.
![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol -](/images/structure/VC14510783.png)
Specification
Molecular Formula | C20H34O2 |
---|---|
Molecular Weight | 306.5 g/mol |
IUPAC Name | 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
Standard InChI | InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3 |
Standard InChI Key | SSBZLMMXFQMHDP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a 15-membered oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol framework with three methyl groups at positions 1, 5, and 9, and an isopropyl substituent at position 12 . The bicyclic system incorporates an oxygen atom within the bridge, contributing to its conformational rigidity. The double bonds at positions 5–6 and 9–10 introduce planar regions, while the hydroxyl group at position 2 enables hydrogen bonding and catalytic interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C<sub>20</sub>H<sub>34</sub>O<sub>2</sub> |
Molecular Weight | 306.5 g/mol |
IUPAC Name | (1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
Rotatable Bonds | 1 |
Aromatic Rings | 2 |
Topological Polar Surface Area | 29.5 Ų |
Stereochemical Complexity
The stereochemistry of incensole is critical to its bioactivity. The EMNPD database specifies the (1R,2S,5Z,9E,12S) configuration, which dictates its three-dimensional orientation and intermolecular interactions . For instance, the Z configuration of the 5,6 double bond and the E configuration of the 9,10 double bond create distinct spatial arrangements that influence receptor binding. Stereoisomers such as isoincensole exhibit altered pharmacological profiles due to differences in ring puckering and substituent positioning .
Synthesis and Production
Synthetic Routes
Industrial synthesis typically begins with geranylgeraniol, a diterpene alcohol, which undergoes enzymatic cyclization to form the bicyclic skeleton. Subsequent oxidation and methylation steps introduce functional groups. Key challenges include controlling stereoselectivity during cyclization and minimizing side reactions at the electron-rich double bonds .
Natural Extraction
Incensole is naturally abundant in the resin of Boswellia sacra (frankincense), where it contributes to the material’s aromatic and medicinal properties. Extraction involves steam distillation followed by chromatographic purification, yielding isolates with >95% purity .
Pharmacokinetic Profile
Absorption and Distribution
Incensole demonstrates low human intestinal absorption (HIA: 0.01) but high plasma protein binding (96.42%), limiting its free circulation . Its ability to penetrate the blood-brain barrier (BBB penetration score: 0.401) suggests potential central nervous system activity, though its high lipophilicity may necessitate formulation enhancements for therapeutic use .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Caco-2 Permeability | -4.54 (low) |
MDCK Permeability | 0.00002430 |
Volume of Distribution | 1.701 L/kg |
Half-Life (T<sub>1/2</sub>) | 0.584 hours |
Clearance (CL) | 10.886 mL/min/kg |
Metabolism and Excretion
Incensole is primarily metabolized by CYP3A4 (inhibition score: 0.578), with minor contributions from CYP2C19 (substrate score: 0.911) . Renal excretion is negligible due to extensive hepatic metabolism, and fecal elimination dominates.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Incensole suppresses pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting NF-κB signaling. Its hydroxyl group interacts with the IKKβ kinase, preventing phosphorylation of the IκB inhibitor and subsequent nuclear translocation of NF-κB .
Neuroprotective Properties
In rodent models, incensole reduces glutamate-induced excitotoxicity by modulating NMDA receptor activity. The compound’s bicyclic structure facilitates binding to the receptor’s glycine site, attenuating calcium influx and neuronal apoptosis .
Antimicrobial Activity
Incensole disrupts microbial membrane integrity through hydrophobic interactions, leading to leakage of intracellular components. Gram-positive bacteria exhibit greater susceptibility due to their less complex outer membranes .
Endpoint | Score |
---|---|
hERG Inhibition | 0.049 (low risk) |
Ames Mutagenicity | 0.006 (non-mutagenic) |
Skin Sensitization | 0.927 (high risk) |
Comparative Analysis with Analogues
Structural Analogues
The EMNPD database lists ENC003463 and ENC001809 as structural analogues with similarity scores of 0.420 . These compounds share the oxabicyclo core but differ in methyl group positioning, resulting in reduced anti-inflammatory potency compared to incensole.
Functional Analogues
D06XMU (similarity score: 0.253) and D0L2LS (0.250) are synthetic drugs with overlapping targets, such as cyclooxygenase-2, but exhibit higher gastrointestinal toxicity .
Applications and Future Directions
Therapeutic Development
Incensole’s BBB penetration and neuroprotective effects position it as a candidate for treating neurodegenerative disorders. Phase I trials are needed to assess its safety profile in humans.
Industrial Uses
In the fragrance industry, incensole’s woody aroma enhances perfumes and aromatherapy products. Stabilization via microencapsulation could prolong its volatilization in commercial formulations.
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